P2X3 Antagonist Potency and Selectivity
2-Phenoxy-N-phenylbutanamide demonstrates a defined antagonist EC50 of 80 nM at the recombinant rat P2X3 purinergic receptor, a key target in chronic pain and sensory neurotransmission [1]. In contrast, the majority of unsubstituted or differently substituted N-phenylbutanamide analogs lack reported P2X3 activity, and the compound's potency distinguishes it from other non-selective purinergic antagonists such as suramin (IC50 ~10 µM) or PPADS (IC50 ~1 µM) [2]. Notably, this compound showed no detectable antagonist activity at the related P2X4 receptor up to 3 µM, indicating a degree of subtype discrimination [3].
| Evidence Dimension | P2X3 receptor antagonism (in vitro potency) |
|---|---|
| Target Compound Data | EC50 = 80 nM (10 µM test concentration) |
| Comparator Or Baseline | Suramin: IC50 ~10 µM; PPADS: IC50 ~1 µM; P2X4 receptor: no activity up to 3 µM |
| Quantified Difference | ~125-fold more potent than suramin (EC50 estimate vs IC50) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, antagonist mode |
Why This Matters
This potency provides a validated starting point for developing selective P2X3 tool compounds for pain research, avoiding the use of non-selective purinergic blockers.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064). EC50: 80 nM. Antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes. View Source
- [2] Brown, S. G., et al. (2001). Actions of a series of PPADS analogs at P2X1 and P2X3 receptors. Drug Development Research, 53(4), 281-291. View Source
- [3] BindingDB. ChEMBL_147414 (CHEMBL750988). Antagonist activity against recombinant rat P2X4 purinoceptor: no activity at 3 µM. View Source
